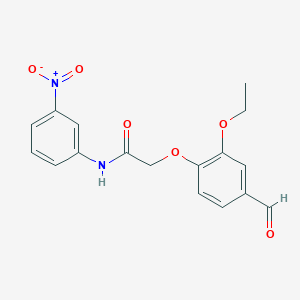
5,6,7-trimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
The compound “5,6,7-trimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone” is a chemical compound with the molecular formula C19H18O6 . It is also known by other names such as Flavone, 4’,5,6,7-tetramethoxy-, Scutellarein tetramethyl ether, Tetra-O-methylscutellarein, Tetramethyl-O-scutellarin, 4’,5,6,7-Tetramethoxyflavone, Flavone, 5,6,7,4’-tetramethoxy, Tetramethylscutellarein, and 5,6,7-Trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one .
Synthesis Analysis
The synthesis of this compound has been studied in the context of creating potential anticancer agents and tubulin polymerization inhibitors . The cytotoxicity of the newly synthesized compounds was assessed against different human cancer cell lines including MCF-7, A2780, MCF-7/MX, A2780/RCIS, and normal cells .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its potential as an anticancer agent and tubulin polymerization inhibitor .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 342.3426 . More detailed information about its physical and chemical properties can be found on databases like PubChem .Mécanisme D'action
The mechanism of action of this compound is related to its potential as a tubulin inhibitor . Tubulin inhibitors interfere with the polymerization of tubulin, which is a critical component of the cytoskeleton in cells. This can lead to cell death, making these compounds potential anticancer agents .
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential as an anticancer agent and tubulin polymerization inhibitor . This could include more detailed studies on its mechanism of action, as well as investigations into its safety and efficacy in preclinical and clinical trials.
Propriétés
IUPAC Name |
5,6,7-trimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-8-6-5-7-11(14)12-9-16(21)20-13-10-15(23-2)18(24-3)19(25-4)17(12)13/h5-8,10,12H,9H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZUKEDWJIZEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-phenyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4194036.png)
![1,4-bis[2-(cyclohexyloxy)ethyl]piperazine](/img/structure/B4194057.png)
![4-(3-bromophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B4194067.png)

![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4194076.png)
![5-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4194090.png)
![N-benzyl-4-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4194095.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4194109.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)glycinamide](/img/structure/B4194117.png)


![3-(butyrylamino)-7,7-dimethyl-N-(1-methyl-2-phenylethyl)-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4194131.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4194138.png)